

An In-depth Technical Guide to the YAP-TEAD-IN-1 Binding Site

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Compound of Interest

Compound Name: *Yap-tead-IN-1*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding site for **YAP-TEAD-IN-1**, a potent inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. This interaction is a critical downstream node of the Hippo signaling pathway and a high-value target for therapeutic intervention in various cancers.

Introduction: The Hippo Pathway and the YAP-TEAD Nexus

The Hippo signaling pathway is an evolutionarily conserved signaling cascade that plays a fundamental role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in cancer development.[1][3] The pathway's core consists of a kinase cascade including MST1/2 and LATS1/2.[2] When the Hippo pathway is active (or "ON"), this kinase cascade phosphorylates the transcriptional co-activator YAP.[4] Phosphorylated YAP is sequestered in the cytoplasm, often by binding to 14-3-3 proteins, and is subsequently targeted for degradation.[4]

Conversely, when the Hippo pathway is inactive ("OFF"), unphosphorylated YAP translocates to the nucleus.[1] In the nucleus, YAP, which lacks a DNA-binding domain, partners with transcription factors to exert its function.[5][6] The primary and most critical partners for YAP's oncogenic activity are the TEAD family of transcription factors (TEAD1-4).[5][7] The formation of the YAP-TEAD complex drives the transcription of a host of genes that promote cell

proliferation, and survival, and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (Cyr61).[4][8] Given its central role in driving tumor growth, the disruption of the YAP-TEAD protein-protein interaction (PPI) has become a major focus for cancer drug discovery.[9][10]

The Structural Basis of the YAP-TEAD Interaction

The molecular understanding of the YAP-TEAD interface is largely informed by the crystal structure of the human YAP-TEAD1 complex (PDB: 3KYS).[11][12] The structure reveals that the TEAD-binding domain of YAP is an extended peptide that wraps around the globular surface of TEAD's C-terminal YAP-binding domain.[11][12][13] The interaction is extensive and occurs across three distinct, highly conserved interfaces:[10][11][13]

- Interface 1: An antiparallel β -sheet is formed between the β -strand of YAP (residues 52-58) and a β -strand of TEAD. This interface is characterized by intermolecular hydrogen bonds.[8][13]
- Interface 2: An α -helix in YAP (residues 61-73) nestles into a hydrophobic groove on the surface of TEAD. This interaction is mediated by key hydrophobic residues within a conserved LxxLF motif in YAP.[11][14]
- Interface 3: A twisted-coil or Ω -loop region of YAP (residues 86-100) inserts key side chains into a deep and well-defined hydrophobic pocket on TEAD.[11][13] Structural and mutational analyses have confirmed that this interface is the most critical for the stability of the YAP-TEAD complex.[10][11][12]

This deep hydrophobic pocket at Interface 3 is the primary binding site for **YAP-TEAD-IN-1** and many other small molecule and peptide inhibitors.

YAP-TEAD-IN-1: A Potent Peptide Inhibitor

YAP-TEAD-IN-1 is a 17-mer synthetic peptide designed as a potent and competitive inhibitor of the YAP-TEAD interaction.[15] By mimicking the binding motif of YAP, it occupies the binding site on TEAD, thereby preventing the recruitment of endogenous YAP and halting the subsequent transcriptional program.

Mechanism of Action: **YAP-TEAD-IN-1** acts as a competitive inhibitor. It directly binds to the YAP-binding domain of TEAD proteins. Its high affinity for this site physically occludes the binding of the native YAP co-activator. This disruption of the YAP-TEAD complex prevents the transcription of downstream target genes that are essential for rapid cell proliferation and survival.

Quantitative Data on YAP-TEAD Inhibitors

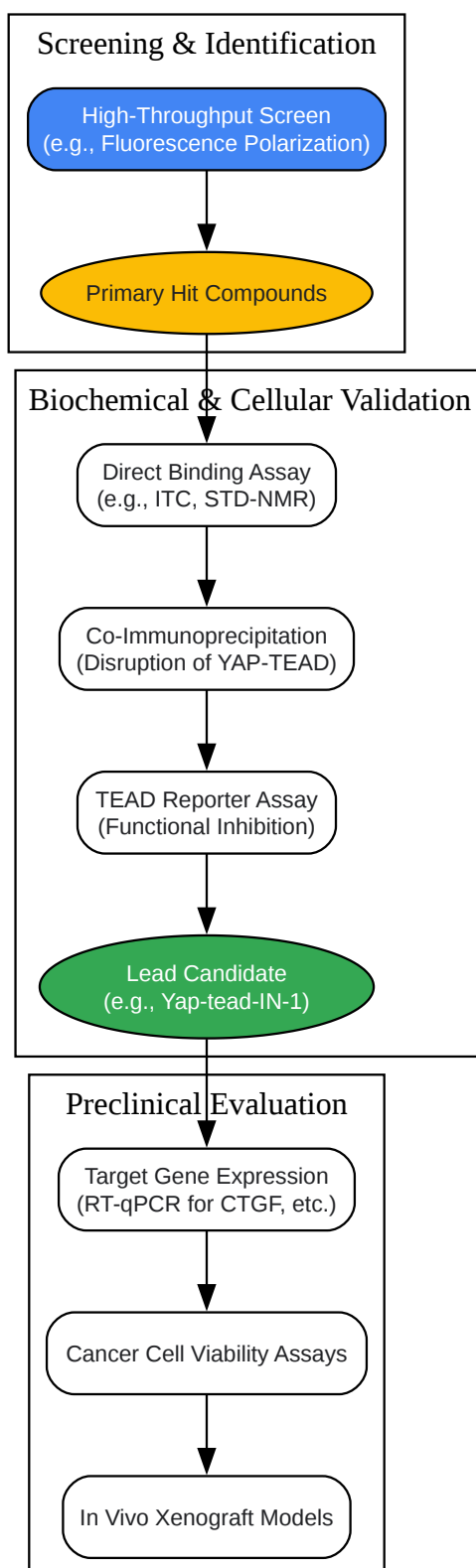
The development of YAP-TEAD inhibitors is an active area of research. The binding affinities and inhibitory concentrations of these compounds are key metrics for their evaluation. The table below summarizes quantitative data for **YAP-TEAD-IN-1** and other notable inhibitors targeting this interface.

Compound	Type	Target	Assay	Value	Reference
YAP-TEAD-IN-1	17-mer Peptide	TEAD1	Binding Affinity (Kd)	15 nM	[15]
YAP-TEAD-IN-1	17-mer Peptide	YAP-TEAD Interaction	Inhibition (IC50)	25 nM	[15]
YAP (50-171)	Endogenous Ligand	TEAD1	Binding Affinity (Kd)	40 nM	[15]
CPD3.1	Small Molecule	YAP-TEAD1 Interaction	Inhibition (IC50)	40 μ M	[16]
CPD3.1	Small Molecule	YAP-TEAD2 Interaction	Inhibition (IC50)	33 μ M	[16]
CPD3.1	Small Molecule	YAP-TEAD3 Interaction	Inhibition (IC50)	44 μ M	[16]
CPD3.1	Small Molecule	YAP-TEAD4 Interaction	Inhibition (IC50)	36 μ M	[16]
mCMY020	Small Molecule	TEAD-LUC Reporter	Inhibition (IC50)	162.1 nM	[17]
BY03	Small Molecule	TEAD1	Binding Affinity (KD)	9.4 μ M	[10]
BY03	Small Molecule	Luciferase Reporter	Inhibition (IC50)	1.5 μ M	[10]

Visualizing the YAP-TEAD Signaling Axis and Inhibition

The following diagrams illustrate the core signaling pathway and a general workflow for inhibitor discovery.

Caption: The Hippo Signaling Pathway and Point of Inhibition.



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Caption: Workflow for YAP-TEAD Inhibitor Discovery and Validation.

Key Experimental Protocols

The characterization of the **YAP-TEAD-IN-1** binding site and its inhibitory function relies on a suite of biochemical and cell-based assays. Detailed below are the methodologies for three cornerstone experiments.

This protocol is used to qualitatively assess whether an inhibitor can disrupt the interaction between YAP and TEAD within a cellular context.

- **Cell Culture and Treatment:** Culture cells known to have high YAP-TEAD activity (e.g., NF2-deficient mesothelioma cells or HEK293T cells overexpressing tagged YAP and TEAD) to ~80-90% confluency. Treat the cells with the inhibitor (e.g., **YAP-TEAD-IN-1**) at various concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle-only (e.g., DMSO) control.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
- **Clarification:** Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- **Immunoprecipitation:** Pre-clear the lysate by incubating with protein A/G beads for 1 hour. Following centrifugation, incubate a portion of the supernatant with an antibody against one of the binding partners (e.g., anti-TEAD antibody) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody is crucial.
- **Complex Capture:** Add fresh protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.
- **Elution and Western Blotting:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other binding partner (e.g., anti-YAP antibody). A

decrease in the co-precipitated protein in inhibitor-treated samples compared to the control indicates disruption of the interaction.[\[16\]](#)[\[17\]](#)

This cell-based functional assay measures the transcriptional activity of the YAP-TEAD complex.

- **Cell Seeding and Transfection:** Seed cells (e.g., HEK293A) in a multi-well plate (e.g., 96-well). Co-transfect the cells with two plasmids: one containing a luciferase reporter gene downstream of multiple TEAD-binding sites (e.g., 8xGTIIC-luciferase) and a second plasmid expressing Renilla luciferase for normalization. Plasmids expressing YAP and TEAD can also be co-transfected to boost the signal.
- **Inhibitor Treatment:** After 24 hours, replace the medium with fresh medium containing the inhibitor at a range of concentrations in serial dilution. Include a vehicle-only control.
- **Incubation:** Incubate the cells with the inhibitor for a specified period (e.g., 24 hours).
- **Cell Lysis and Luminescence Measurement:** Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit. Measure the firefly luciferase activity and then the Renilla luciferase activity in each well using a luminometer.
- **Data Analysis:** Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce TEAD transcriptional activity by 50%.[\[16\]](#)[\[18\]](#)

FP is a biophysical technique used in a high-throughput format to screen for molecules that disrupt the binding of a fluorescently labeled peptide to a larger protein.

- **Reagents and Preparation:**
 - **Protein:** Purified recombinant TEAD protein (YAP-binding domain).
 - **Fluorescent Probe:** A synthetic peptide derived from the YAP binding motif (e.g., residues from Interface 3) labeled with a fluorophore (e.g., FITC).

- Assay Buffer: A buffer optimized for protein stability and binding (e.g., PBS with 0.01% Triton X-100).
- Assay Principle: When the small, fluorescently labeled YAP peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger TEAD protein, its tumbling is restricted, and the fluorescence polarization signal increases significantly.
- Procedure:
 - Dispense the TEAD protein and the fluorescent YAP peptide probe into the wells of a low-volume, black microplate (e.g., 384- or 1536-well).
 - Add test compounds from a chemical library to the wells.
 - Incubate the plate at room temperature for a set time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
- Data Interpretation: Compounds that disrupt the YAP-TEAD interaction will displace the fluorescent probe from the TEAD protein, causing a decrease in the polarization signal. A significant drop in polarization identifies a "hit" compound. The potency of hit compounds can be determined by performing dose-response experiments to calculate an IC50 value.^[17]

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